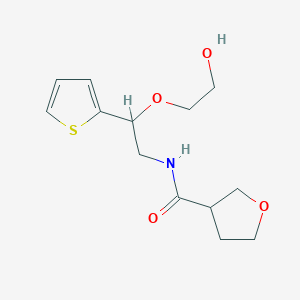![molecular formula C11H6OS B2744986 2H-Naphtho[1,8-bc]thiophen-2-one CAS No. 20760-29-6](/img/structure/B2744986.png)
2H-Naphtho[1,8-bc]thiophen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Naphtho[1,8-bc]thiophen-2-one is a chemical compound with the molecular formula C11H6OS . It has an average mass of 186.230 Da and a monoisotopic mass of 186.013931 Da .
Synthesis Analysis
The synthesis of polysubstituted (Z)-2H-naphtho[1,8-bc]thiophenes from 8-halo-1-ethynylnaphthalenes has been achieved using potassium ethylxanthate as the sulfur source . This process involves copper-catalyzed Ullmann-type C (aryl)–S bond formation and the α-addition of an alkyne bond . The synthesized polysubstituted (Z)-2H-naphtho[1,8-bc]thiophenes exhibited solid emission, making them potential candidates for use in optoelectronic conjugated materials .Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring fused with a naphthalene ring . The exact 3D structure can be found in various chemical databases .Chemical Reactions Analysis
The copper-catalyzed synthesis of polysubstituted (Z)-2H-naphtho[1,8-bc]thiophenes involves a series of chemical reactions, including Ullmann-type C (aryl)–S bond formation and the α-addition of an alkyne bond . The reaction exhibits high selectivity and yields .Physical And Chemical Properties Analysis
This compound has a molecular formula of C11H6OS, an average mass of 186.230 Da, and a monoisotopic mass of 186.013931 Da .Scientific Research Applications
Synthesis and Configurational Assignments
The 2H-naphtho[1,8-bc]thiophen and its derivatives have been a subject of study due to their unique chemical structure and properties. Folli et al. (1974) explored the synthesis and configurational assignments of 2H-naphtho[1,8-bc]thiophen and its 1-oxides. They studied the solvent-induced shifts in the 1H NMR spectra of these compounds, which helped in the stereospecific interconversion of sulphoxides through alkoxysulphonium salts (Folli, Iarossi, & Taddei, 1974).
Potential in Fluorescent Materials
Zhang et al. (2021) conducted research on the copper-catalyzed synthesis of polysubstituted 2H-naphtho[1,8-bc]thiophenes. They focused on their potential applications as fluorescent materials in optoelectronics. Their work demonstrated the synthesis of these compounds with solid emission, indicating their utility in optoelectronic conjugated materials (Zhang et al., 2021).
Applications in Mass Spectrometry
The high-resolution mass spectra of naphtho[1,8-bc]thiophen derivatives were analyzed by Hawthone and Porter (1968). This research emphasized the stability of naphtho[1,8-bc]thienylium cation and proposed structures for ions observed in the spectra, aiding in understanding the mass spectrometric behavior of these compounds (Hawthone & Porter, 1968).
Development of Fluorescent Thiophene Imine-Fused Arenes
Witalewska et al. (2018) synthesized polycyclic aromatic-N-ethoxycarbonylthioamide S-oxides, leading to thiophene imine-fused arenes with 2H-naphtho[1,8-bc]thiophen-2-imine cores. These compounds emitted in the range of 500-606 nm with significant quantum yields, indicating their potential application in fluorescent materials (Witalewska et al., 2018).
Absolute Configuration Determination
Stephens et al. (2002) reported the use of density functional theory (DFT) in determining the absolute configurations of chiral molecules including 2H-naphtho[1,8-bc]thiophene 1-oxide. This research signifies the importance of computational methods in understanding the stereochemistry of such compounds (Stephens, Devlin, Cheeseman, Frisch, & Rosini, 2002).
Mechanism of Action
Mode of Action
It has been synthesized via copper-catalyzed ullmann-type c (aryl)–s bond formation and the α-addition of an alkyne bond
Biochemical Pathways
The compound is part of a series of thiophene-fused 6/5 π-system compounds . These compounds could potentially interact with various biochemical pathways, but specific details are currently unknown.
Result of Action
The synthesized polysubstituted (z)-2h-naphtho[1,8-bc]thiophenes exhibited solid emission, suggesting potential applications in optoelectronic conjugated materials .
Action Environment
It’s known that the compound can be synthesized using dmso/d2o (3:1) as the reaction solvent , indicating that the synthesis process may be influenced by specific environmental conditions.
Future Directions
properties
IUPAC Name |
2-thiatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6OS/c12-11-8-5-1-3-7-4-2-6-9(13-11)10(7)8/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOGILWIIRCRGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)SC3=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{4-[(2-Fluorophenyl)methoxy]phenyl}-1,2,4-oxadiazol-5-amine](/img/structure/B2744904.png)
![N-(4-methoxybenzyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2744905.png)
![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl isoxazole-5-carboxylate](/img/structure/B2744909.png)
![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B2744910.png)

![2-Amino-2-(3-cyclobutyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2744912.png)



![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2744920.png)

![N-(2-chlorobenzyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)

